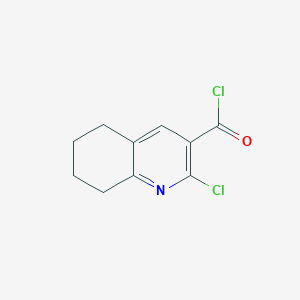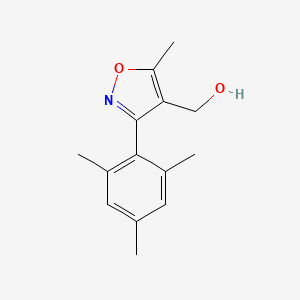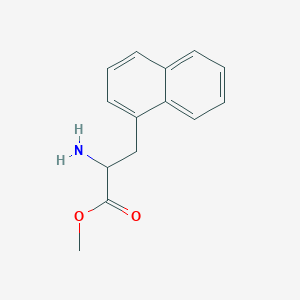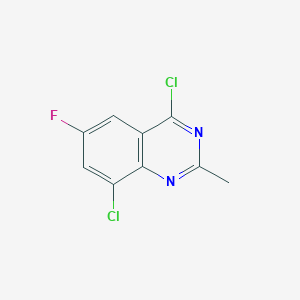
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H3BrClN3 It is characterized by the presence of bromine, chlorine, and a nitrile group attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile typically involves the halogenation of a pyrazine derivative. One common method includes the bromination and chlorination of 6-methylpyrazine-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent, such as bromine and chlorine gas, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Reduction: Formation of 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile.
Oxidation: Formation of 3-bromo-5-chloro-6-methylpyrazine-2-carboxylic acid.
Applications De Recherche Scientifique
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the nitrile group can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile
- 3-Bromo-5-chloro-6-methylpyrazine
- 3-Bromo-5-chloro-2-methylpyrazine
Uniqueness
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of bromine, chlorine, and a nitrile group on a pyrazine ring makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C6H3BrClN3 |
|---|---|
Poids moléculaire |
232.46 g/mol |
Nom IUPAC |
3-bromo-5-chloro-6-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H3BrClN3/c1-3-6(8)11-5(7)4(2-9)10-3/h1H3 |
Clé InChI |
NDVPBXFTAPSASC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C#N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)



![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)




![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)


